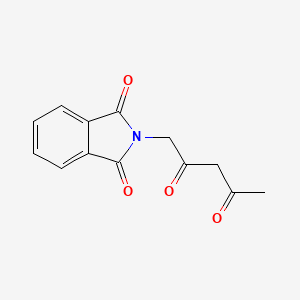
1,3-Isoindolinedione, 2-(2,4-dioxopentyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isoindolinedione, 2-(2,4-dioxopentyl) can be achieved through various methods. One notable approach involves the reaction of isoindoline derivatives under solventless conditions. This method is considered environmentally friendly and follows green chemistry principles . The reaction typically involves simple heating and relatively quick solventless reactions, followed by purification using green methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions can be scaled up for industrial applications, ensuring efficient and sustainable production processes .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoindoline derivatives .
Aplicaciones Científicas De Investigación
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3.
Neurodegenerative Diseases: It has shown potential in inhibiting β-amyloid protein aggregation, indicating its capacity in treating Alzheimer’s disease.
Cancer Research: Isoindoline-1,3-dione derivatives have been investigated for their anticancer properties, particularly against blood cancer cell lines.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Isoindolinedione, 2-(2,4-dioxopentyl) involves its interaction with molecular targets such as the dopamine receptor D3. Molecular docking studies have shown that this compound interacts with key amino acid residues at the receptor’s allosteric binding site, suggesting its potential as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates its role in neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
2-(2,4-dioxopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO4/c1-8(15)6-9(16)7-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3 |
Clave InChI |
BXZJQMPHLFGJME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















